Product packaging for Acetyloxy Diflorasone(Cat. No.:CAS No. 3826-17-3)

Acetyloxy Diflorasone

Cat. No.: B119260
CAS No.: 3826-17-3
M. Wt: 452.5 g/mol
InChI Key: ISSQQUKLQJHHOR-RYRQIHONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyloxy Diflorasone (CAS 3826-17-3), with the systematic name 2-((6S,9R,10S,11S,13S,16S,17R)-6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate, is a high-quality impurity standard of the corticosteroid Diflorasone . It is a key chemical reference material for researchers working in pharmaceutical development and analysis. This compound is structurally characterized by a corticosteroid nucleus with fluorine substitutions at the 6 and 9 positions, which influences its biological activity and physicochemical properties . The acetyloxy group contributes to the molecule's lipophilicity, a critical factor in its absorption and penetration characteristics . Researchers utilize this compound primarily as an analytical standard in method development and validation. Its main application lies in ensuring the quality control and regulatory compliance of pharmaceutical products by helping to identify, quantify, and monitor this specific impurity during the manufacturing and stability testing of active pharmaceutical ingredients (APIs) like Diflorasone Diacetate . The parent compound, Diflorasone diacetate, is a synthetic corticosteroid with known anti-inflammatory and antipruritic properties. Its mechanism of action is understood to involve binding to glucocorticoid receptors in cells, which modulates gene transcription and leads to the suppression of inflammation and immune responses . This process is thought to be mediated by the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, including the diagnosis of human or animal diseases, or for any therapeutic applications in humans or animals . It must not be used in personal or cosmetic products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30F2O6 B119260 Acetyloxy Diflorasone CAS No. 3826-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSQQUKLQJHHOR-RYRQIHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461110
Record name Acetyloxy Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3826-17-3
Record name Acetyloxy Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Acetyloxy Diflorasone and Analogues

Stereoselective Fluorination Techniques in Corticosteroid Synthesis

The introduction of fluorine atoms at specific positions in the steroid nucleus is a critical step that significantly influences the biological activity of corticosteroids. Traditional methods for 6-fluorination often involved the use of toxic, gaseous, and electrophilic fluorine sources like perchloryl fluoride. google.com These older procedures typically react with 3-enolate intermediates of 3-ketosteroids, but generally result in a mixture of the 6-α and 6-β diastereomers, which then necessitates challenging separation processes like crystallization or column chromatography. google.com

Modern advancements have led to the development of highly stereoselective fluorination techniques that overcome these limitations. A key innovation is the use of enolized 21-esters of 17-hydroxy-9β, 11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione as substrates. google.com The fluorination of these specific intermediates yields a high degree of stereospecificity not previously achieved. google.com This approach allows for the highly stereoselective 6α-fluorination, providing a direct route to the desired isomer. google.com

The choice of fluorinating agent is crucial for achieving high stereoselectivity. nih.gov Electrophilic N-F reagents have revolutionized the selective incorporation of fluorine into pharmaceutically important molecules. nih.govresearchgate.net Agents such as fluoropyridinium and fluoroquinuclidium compounds, including Selectfluor®, have been successfully employed for this purpose. google.com These reagents react with specific epoxidized corticosteroid esters to stereoselectively produce the 6-alpha-fluoro derivative, which serves as a valuable intermediate for synthesizing 6α-fluoro and 6α, 9α-difluoro corticosteroids like diflorasone (B526067) and its analogues. google.com The stereoselectivity of these reactions can be influenced by the specific N-F reagent used, the steroid structure, reaction temperature, and duration. nih.gov

Table 1: Comparison of Fluorination Techniques in Corticosteroid Synthesis

Feature Traditional Method Modern Stereoselective Method
Fluorine Source Perchloryl fluoride (often toxic, gaseous) google.com N-F reagents (e.g., Selectfluor®, fluoropyridinium salts) google.com
Key Intermediate 3-enolates of 3-ketosteroids google.com Enolized 21-esters of 9β, 11β-epoxy corticosteroids google.com
Stereoselectivity Low; produces mixtures of 6-α and 6-β isomers google.com High; predominantly yields the 6-α isomer google.com
Post-Reaction Process Requires separation of diastereomers google.com Minimizes or eliminates the need for isomer separation google.com

Synthesis of Specific Acetyloxy Diflorasone Derivatives and Related Analogues

This compound is chemically known as diflorasone 21-acetate. Its synthesis, along with that of related di-esters like diflorasone diacetate, involves targeted esterification of the diflorasone molecule.

A common route to prepare diflorasone diacetate begins with the selective esterification of the 17-hydroxyl group. google.com Diflorasone is reacted with trimethyl orthoacetate in N,N-dimethylacetamide (DMA) with p-toluene sulphonic acid (PTSA) as a catalyst to yield diflorasone 17-acetate. google.com This intermediate is then converted to diflorasone 17,21-diacetate by reacting it with acetic anhydride in the presence of a base such as potassium acetate (B1210297). google.com The reverse reaction, the hydrolysis of diflorasone 21-acetate to diflorasone, can be achieved using potassium carbonate in methanol (B129727). google.com

This methodology is versatile and allows for the preparation of a wide range of diesters. For instance, by using triethyl orthopropionate instead of trimethyl orthoacetate, diflorasone 17-propionate can be synthesized. google.com This analogue can be further derivatized; for example, diflorasone 17-propionate-21-mesylate can be converted to halobetasol propionate through a reaction with lithium chloride in DMA. google.com

Table 2: Synthesis of Diflorasone Esters and Analogues

Starting Material Reagents Product
Diflorasone google.com Trimethyl orthoacetate, p-toluene sulphonic acid (PTSA) in DMA Diflorasone 17-acetate google.com
Diflorasone 17-acetate google.com Acetic anhydride, potassium acetate in DMA Diflorasone diacetate google.com
Diflorasone google.com Triethyl orthopropionate, PTSA in DMA Diflorasone 17-propionate google.com
Diflorasone 21-acetate google.com Potassium carbonate in methanol/water Diflorasone google.com
Diflorasone 17-propionate-21-mesylate google.com Lithium chloride in DMA Halobetasol propionate google.com

Exploration of Novel Synthetic Pathways

The exploration of novel synthetic pathways for this compound and its analogues is driven by the need for safer, more efficient, and highly selective methods. A significant advancement lies in the strategic use of specific intermediates to control the stereochemical outcome of the fluorination step, which has traditionally been a major challenge.

The novel pathway for preparing 6α-fluoro corticosteroids, including diflorasone derivatives, hinges on the highly stereoselective fluorination of enolized 21-esters of 17-hydroxy-9β, 11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione. google.com This approach represents a departure from older methods that produced isomeric mixtures. By esterifying the 21-position while leaving the 17-position unesterified, the substrate is primed for a highly stereospecific reaction with modern fluorinating agents. google.com

The sequence involves:

Formation of the Key Intermediate : An enolized 21-ester of a 9β, 11β-epoxy corticosteroid is formed. google.com

Stereoselective Fluorination : This intermediate is then reacted with a stereoselective fluorinating agent, such as Selectfluor®, to introduce the fluorine atom specifically at the 6α-position. google.com

Epoxide Ring Opening : The resulting 6α-fluorinated 9,11-epoxy intermediate undergoes ring-opening with a nucleophile. For instance, reaction with hydrofluoric acid opens the epoxide ring to introduce the 9α-fluoro substituent, leading to the diflorasone skeleton. google.com

Derivatization : The resulting diflorasone can then be esterified at the 17 and/or 21 positions as described previously to yield this compound or other derivatives. google.com

Advanced Structural Elucidation and Solid State Characterization of Acetyloxy Diflorasone and Polymorphs

X-Ray Powder Diffraction Analysis of Polymorphic Forms (e.g., DD1, DDW, DD2, DD3 of Diflorasone (B526067) Diacetate)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique extensively used for the identification and characterization of crystalline materials. mdpi.com It provides a unique "fingerprint" for each polymorphic form based on the distinct arrangement of molecules in the crystal lattice. mdpi.comresearchgate.net For Diflorasone Diacetate, several polymorphic and pseudo-polymorphic forms have been identified and characterized, designated as DD1, DDW, DD2, and DD3. nih.govclemson.edu

Diflorasone Diacetate can be prepared as an anhydrous form, DD1, which is the form recognized in the US pharmacopoeia, or as a monohydrated phase, DDW. nih.govclemson.edu Thermal treatment of these forms leads to the generation of other polymorphs. Heating the monohydrated DDW form above 90°C results in a mixture of the anhydrous DD1 form and a new anhydrous polymorph, DD2. nih.govclemson.edu Further heating of this mixture, or of pure DD1, to approximately 230°C, just below its melting point, yields another elusive anhydrous polymorph, DD3. nih.govclemson.edu

The crystal structures of these forms have been determined from laboratory powder diffraction data. The analysis reveals that the DDW and DD1 forms are isomorphous, meaning they have similar crystal structures. In contrast, the DD2 and DD3 polymorphs crystallize with markedly different unit cells. nih.govclemson.edu The crystallographic data for these forms are summarized in the table below.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
DD1 OrthorhombicP2₁2₁2₁29.386(1)10.4310(9)8.1422(7)-2495.8(3)
DDW OrthorhombicP2₁2₁2₁30.311(2)10.6150(9)7.9337(7)-2552.7(4)
DD2 OrthorhombicP2₁2₁2₁15.2639(10)11.7506(7)13.8931(11)-2491.9(3)
DD3 MonoclinicP2₁11.5276(10)13.8135(11)7.8973(7)103.053(6)1225.0(2)

Data sourced from Steroids, 74(1), 102-111. nih.govclemson.edu

Spectroscopic Characterization for Structural Confirmation and Impurity Profiling (e.g., ¹³C, ¹⁹F, ¹H NMR Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of an API and for identifying and quantifying impurities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis of Acetyloxy Diflorasone.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the presence of other nuclei like fluorine. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy have been utilized for full characterization. nih.govclemson.edu ¹H and ¹³C NMR spectra help to confirm the core steroid structure and the presence of the diacetate functional groups. Due to the presence of two fluorine atoms in the molecule, ¹⁹F NMR is a particularly sensitive and specific technique for structural confirmation and can be a powerful tool for quantitative analysis. spectroscopyonline.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. researchgate.net For impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. acs.org These methods allow for the separation of impurities from the main API, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This is crucial for identifying process-related impurities and degradation products that may arise during synthesis or storage, ensuring the safety and efficacy of the final drug product. nih.gov

Application of Ion Mobility-Mass Spectrometry in Conformational and Structural Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov This provides an additional dimension of separation to conventional mass spectrometry, making it particularly useful for differentiating between isomers, including stereoisomers and structural isomers, which may have identical masses. researchgate.netnih.gov

While specific studies on the application of IM-MS to this compound are not widely published, the technique has shown significant promise in the analysis of other steroids and structurally similar compounds. researchgate.netnih.gov For corticosteroids like Betamethasone (B1666872) and Dexamethasone (B1670325), which are diastereomers, IM-MS has demonstrated the ability to reproducibly differentiate between them based on small differences in their collision cross-sections (Ω), a value that reflects the ion's size and shape in the gas phase. manchester.ac.uk

The separation of steroid isomers by IM-MS can be enhanced through various strategies. The formation of different cation adducts (e.g., with alkali, alkaline earth, or transition metals) can alter the gas-phase conformation of the steroid ions, leading to improved separation. researchgate.netacs.org Furthermore, derivatization of the steroid molecules can introduce structural modifications that amplify the differences in their ion mobility, allowing for better resolution of isomers that are otherwise difficult to distinguish. clemson.edunih.gov Given the structural complexity and the presence of stereocenters in this compound, IM-MS represents a valuable tool for in-depth structural characterization, conformational analysis, and the potential differentiation of subtle structural variations that could impact biological activity.

Thermoanalytical Methods for Solid-State Characterization (e.g., Differential Scanning Calorimetry)

Thermoanalytical methods are crucial for characterizing the solid-state properties of pharmaceuticals by measuring changes in their physical properties as a function of temperature. researchgate.net Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique in the pharmaceutical industry to study polymorphism, phase transitions, and purity of drug substances.

In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions. For the polymorphs of Diflorasone Diacetate, DSC has been used as a key characterization tool. nih.govclemson.edu

The different polymorphic forms of a compound will typically exhibit unique DSC thermograms, with distinct melting points and enthalpies of fusion. For example, the transition between different polymorphs of Diflorasone Diacetate, such as the conversion of the hydrated form (DDW) to the anhydrous forms (DD1 and DD2) upon heating, can be observed and quantified using DSC. nih.govclemson.edu The melting point of the most stable form can also be accurately determined. This information is critical for understanding the thermodynamic relationships between the polymorphs and for identifying the most stable form for pharmaceutical development. researchgate.net

The table below summarizes the key thermal events for the polymorphs of Diflorasone Diacetate.

PolymorphThermal EventTemperature (°C)
DDW Dehydration and conversion to DD1 + DD2> 90
DD1 Conversion to DD3~230
DD1 / DD2 Mixture Conversion to DD3~230

Data interpreted from Steroids, 74(1), 102-111. nih.govclemson.edu

Molecular Pharmacology and Cellular Mechanisms of Action of Acetyloxy Diflorasone Referencing Diflorasone Diacetate Studies

Glucocorticoid Receptor Binding and Nuclear Translocation

The journey of acetyloxy diflorasone's action begins with its passive diffusion across the cell membrane of target skin cells, such as keratinocytes and fibroblasts. globalrx.comnih.gov Once inside the cytoplasm, it binds to specific glucocorticoid receptors (GR). globalrx.comnih.gov These receptors, in their inactive state, are part of a larger complex of proteins.

Upon binding of acetyloxy diflorasone (B526067), the glucocorticoid receptor undergoes a conformational change. This alteration causes the dissociation of the associated proteins, leading to the activation of the receptor-steroid complex. youtube.com The activated complex then translocates from the cytoplasm into the cell nucleus, where it can directly interact with the cellular DNA. globalrx.compatsnap.com

Modulation of Gene Expression via Glucocorticoid Response Elements

Inside the nucleus, the this compound-GR complex exerts its primary effects by binding to specific DNA sequences known as glucocorticoid response elements (GREs). globalrx.comnih.govpatsnap.com This binding can either enhance or suppress the transcription of target genes. nih.gov

The interaction with GREs initiates a cascade of genetic activations and suppressions that ultimately temper the inflammatory response. patsnap.com A key outcome is the upregulation of genes that code for anti-inflammatory proteins. patsnap.com One of the most significant of these is lipocortin-1 (also known as annexin-1). drugbank.com Concurrently, the complex represses the expression of genes that promote inflammation. nih.gov This dual action on gene expression is central to the anti-inflammatory efficacy of this compound.

Mechanism Description Key Molecules Involved
Receptor Binding This compound binds to glucocorticoid receptors in the cytoplasm.This compound, Glucocorticoid Receptor (GR)
Nuclear Translocation The activated receptor-steroid complex moves into the nucleus.Activated GR-steroid complex
Gene Modulation The complex binds to Glucocorticoid Response Elements (GREs) on DNA to alter gene transcription.Glucocorticoid Response Elements (GREs)

Inhibition of Phospholipase A2 and Inflammatory Mediator Biosynthesis (e.g., Prostaglandins (B1171923), Leukotrienes)

A pivotal anti-inflammatory action of this compound is the inhibition of phospholipase A2. drugbank.com This is not a direct inhibition but rather an indirect effect mediated by the increased synthesis of lipocortin-1. drugbank.com Lipocortin-1, in turn, inhibits the activity of phospholipase A2. youtube.comdrugbank.com

Phospholipase A2 is a critical enzyme that releases arachidonic acid from the phospholipids (B1166683) of the cell membrane. drugbank.com Arachidonic acid serves as the precursor for the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. patsnap.com By inhibiting phospholipase A2, this compound effectively curtails the production of these pro-inflammatory molecules, thereby reducing vasodilation, edema, and pain associated with inflammation. patsnap.comguidetopharmacology.org

Suppression of Pro-inflammatory Cytokine Production (e.g., Interleukin-1, Interleukin-2 (B1167480), Interleukin-6, Tumor Necrosis Factor-alpha)

This compound also exerts its anti-inflammatory effects by downregulating the production of various pro-inflammatory cytokines. nih.govpatsnap.com The binding of the activated GR-steroid complex to GREs leads to the repression of genes that code for cytokines such as interleukin-1 (IL-1), interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govpatsnap.comtargetmol.com These cytokines play a crucial role in perpetuating and amplifying the inflammatory cascade. patsnap.com By suppressing their production, this compound helps to break the cycle of inflammation at a molecular level.

Mediator Type Examples Effect of this compound
Eicosanoids Prostaglandins, LeukotrienesInhibition of biosynthesis via Phospholipase A2 inhibition. patsnap.com
Cytokines Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Suppression of gene expression and production. nih.govpatsnap.com

Regulation of Inflammatory Cell Chemotaxis and Activation

The inflammatory response is characterized by the migration and infiltration of immune cells to the site of injury or irritation. This compound modulates this process by inhibiting the activities of various inflammatory cells, including lymphocytes and macrophages. patsnap.com It reduces the chemotaxis, or directed movement, of these cells, thereby minimizing their accumulation at the inflamed site. patsnap.com Furthermore, it curtails the activation of these cells, preventing the release of further inflammatory mediators. patsnap.com

Stabilization of Lysosomal Membranes

Within cells, lysosomes contain a variety of hydrolytic enzymes that, if released, can cause significant tissue damage and contribute to inflammation. patsnap.com this compound has been shown to stabilize lysosomal membranes. patsnap.com This stabilization prevents the release of these destructive enzymes into the cytoplasm, thereby protecting the tissue from further damage and reducing the inflammatory response. patsnap.comnih.gov

Molecular Basis of Vasoconstrictive Actions

A notable characteristic of this compound and other topical corticosteroids is their ability to cause vasoconstriction, the narrowing of blood vessels. patsnap.comglobalrx.com This action helps to reduce erythema (redness) and edema (swelling) at the site of inflammation. patsnap.com While the precise molecular mechanism of corticosteroid-induced vasoconstriction is not fully elucidated, it is believed to involve the inhibition of the release of vasodilating substances such as prostaglandins. nih.gov By constricting the capillaries in the upper dermis, this compound limits blood flow to the affected area, providing symptomatic relief. patsnap.com Studies have demonstrated that diflorasone diacetate is a potent vasoconstrictor, which correlates with its high therapeutic efficacy. nih.gov

Pharmacokinetic Profiles and Biotransformation Pathways

Mechanisms of Percutaneous Absorption and Factors Influencing Systemic Exposure

The percutaneous absorption of Acetyloxy Diflorasone (B526067) involves its passage from the skin surface into the systemic circulation. The primary barrier to this process is the outermost layer of the epidermis, the stratum corneum. nih.gov For a chemical to be absorbed, it must first diffuse through this lipophilic layer before moving more rapidly through the hydrophilic epidermis and into the dermal capillary network. ecetoc.org The extent of absorption is determined by a variety of factors. fda.govdrugbank.comnih.gov

Topical corticosteroids like Acetyloxy Diflorasone can be absorbed from normal, intact skin. fda.govdrugs.comdrugbank.comdrugs.com However, the rate and extent of this absorption are influenced by several key factors:

Integrity of the Epidermal Barrier: The condition of the skin is a primary determinant of absorption. Inflammation and other disease processes in the skin can significantly increase the percutaneous absorption of the compound. fda.govdrugs.comdrugbank.comdrugs.com

The Vehicle: The formulation or base in which the active compound is delivered plays a crucial role. fda.govdrugbank.comnih.gov The vehicle affects the release of the drug onto the skin surface and its subsequent partitioning into the stratum corneum. nih.govpaulogentil.com

Use of Occlusive Dressings: Occlusion, or the covering of the application site, substantially enhances the penetration of topical corticosteroids. fda.govdrugs.com While occluding hydrocortisone for up to 24 hours has not been shown to increase penetration, extending occlusion to 96 hours markedly enhances it. fda.govdrugs.com

Chemical-Specific Factors: The intrinsic properties of the molecule, such as its molecular weight, solubility in both lipids and water, and polarity, influence its ability to cross the skin barrier. ecetoc.org Small molecules that are soluble in both lipids and water are generally absorbed most readily. ecetoc.org

Systemic absorption of topical corticosteroids can lead to measurable effects. For instance, application of Diflorasone Diacetate cream 0.05% at 30 grams per day has been shown to cause reversible inhibition of the hypothalamic-pituitary-adrenal (HPA) axis in some patients after one week of application to psoriatic skin. fda.gov

Table 1: Factors Influencing Percutaneous Absorption of this compound
FactorDescription of InfluenceCitation
Epidermal Barrier IntegrityInflammation and skin diseases increase absorption. fda.govdrugbank.comdrugs.com
VehicleThe formulation base affects drug release and penetration. fda.govdrugbank.comnih.gov
Occlusive DressingsSubstantially increases absorption, especially over extended periods (e.g., 96 hours). fda.govdrugs.comdrugs.com
Molecular PropertiesCharacteristics like molecular weight, solubility, and polarity affect diffusion across the stratum corneum. ecetoc.org

Hepatic Metabolism and Excretion Routes

Once this compound is absorbed through the skin and enters the systemic circulation, its pharmacokinetic pathways are analogous to those of systemically administered corticosteroids. drugs.com The primary site of metabolism for these corticosteroids is the liver. drugbank.comnih.govdrugs.com After being metabolized in the liver, the resulting metabolites are then excreted by the kidneys. drugbank.comnih.govdrugs.com

Plasma Protein Binding Characteristics

Following systemic absorption, corticosteroids bind to plasma proteins to varying degrees. drugbank.comdrugs.com This binding is a crucial aspect of the drug's distribution and disposition within the body. nih.gov Only the unbound, or free, fraction of the drug is considered pharmacologically active and available to exert its effects and to be metabolized and excreted. nih.gov The extent of protein binding can be influenced by the concentrations of plasma proteins such as albumin and transcortin. nih.gov

Table 2: Summary of this compound Pharmacokinetic Profile
Pharmacokinetic ParameterDescriptionCitation
AbsorptionPercutaneous, influenced by skin integrity, vehicle, and occlusion. fda.govdrugbank.comdrugs.com
MetabolismPrimarily hepatic. drugbank.comnih.govdrugs.com
Protein BindingBinds to plasma proteins in varying degrees. drugbank.comdrugs.com
ExcretionPrimarily renal (via the kidneys). drugbank.comnih.govdrugs.com

Analytical Chemistry Methodologies for Quantification and Purity Assessment

Chromatographic Techniques for Assay and Impurity Determination (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic methods are fundamental to the analytical workflow for Acetyloxy Diflorasone (B526067), enabling the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the assay and impurity profiling of corticosteroids. Stability-indicating reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. mdpi.comtcd.ie While specific validated methods for Acetyloxy Diflorasone as a standalone compound are not extensively detailed in the public literature, the principles for its analysis are well-established through methods developed for Diflorasone Diacetate and other similar corticosteroids. These methods typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like sodium dihydrogen phosphate) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.gov Detection is commonly performed using a UV detector, often set at a wavelength around 240-254 nm, where the corticosteroid structure exhibits significant absorbance. mdpi.comtcd.ie The power of HPLC lies in its ability to provide high-resolution separation, allowing for the accurate quantification of this compound and the detection of other related substances.

Table 1: Typical RP-HPLC Parameters for Corticosteroid Analysis

ParameterTypical ConditionSource
Column ACE C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase Isocratic or gradient mixture of Buffer (e.g., Sodium Dihydrogen Phosphate) and Methanol/Acetonitrile mdpi.comtcd.ie
Flow Rate 1.0 - 1.5 mL/min mdpi.comtcd.ie
Detection UV Spectrophotometry at ~240 nm or ~254 nm mdpi.comtcd.ie
Temperature Controlled, often around 40°C mdpi.com

Thin-Layer Chromatography (TLC) serves as a valuable complementary technique. TLC is often used for identification, semi-quantitative analysis, and as a limit test for impurities in pharmaceutical substances. analyticaltoxicology.comskeenapublishers.com For corticosteroids, TLC is performed on silica (B1680970) gel plates, and the choice of mobile phase is critical for achieving separation. A typical solvent system might consist of a mixture of a non-polar solvent like dichloromethane (B109758) and a more polar solvent such as methanol or ethanol. nih.gov Visualization of the separated spots is usually achieved under UV light (at 254 nm) or by spraying with a suitable reagent followed by heating. nih.gov While less precise than HPLC for quantification, TLC is a rapid, cost-effective tool for process monitoring and preliminary purity assessments. analyticaltoxicology.comnih.gov

Advanced Spectroscopic Methods for Qualitative and Quantitative Analysis (e.g., UV/Vis Spectrophotometry, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV/Visible (UV/Vis) Spectrophotometry is a straightforward and widely available technique used for the quantitative analysis of corticosteroids. mdpi.com As a standalone method, it can determine the concentration of this compound in a pure sample by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. nih.gov However, its primary role in modern pharmaceutical analysis is as a detector for HPLC, providing the quantitative data following chromatographic separation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound, making it a powerful tool for identification and characterization. For complex steroid molecules like this compound, multidimensional NMR techniques including ¹H NMR, ¹³C NMR, and ¹⁹F NMR are employed. azolifesciences.comijsdr.org ¹H and ¹³C NMR help to map the carbon-hydrogen framework of the molecule, while ¹⁹F NMR is particularly useful for fluorinated steroids, providing distinct signals for the fluorine atoms within the structure. azolifesciences.comijsdr.org This joint application of NMR techniques is crucial for confirming the identity of reference standards and for characterizing unknown impurities or degradation products. azolifesciences.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a premier tool for identifying and quantifying trace-level impurities. nih.gov High-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, can provide highly accurate mass measurements, enabling the confident determination of a compound's elemental formula. Analysis of the MS/MS fragmentation patterns helps to pinpoint the locations of functional groups and differentiate between isomers. nih.gov

Table 2: Mass Spectrometry Data for the Related Compound Diflorasone Diacetate

ParameterValueSource
MS Type LC-MS/MS nih.gov
Precursor Ion ([M+H]⁺) m/z 495.227 nih.gov
Instrument qTof nih.gov
Key Fragments (m/z) 121.0657, 135.0810, 171.0798, 261.1268 nih.gov

Electroanalytical and Immunoassay Techniques for Detection

While chromatographic and spectroscopic methods are the most common, other techniques may offer alternative or supplementary approaches for the detection of corticosteroids.

Electroanalytical Techniques , such as voltammetry, measure the current response of a substance to an applied potential. These methods can be highly sensitive and are used for the quantitative analysis of various electroactive pharmaceutical compounds. mdpi.com The ketone groups present in the corticosteroid structure are typically electrochemically active and can be reduced at an electrode surface. azolifesciences.comnih.gov Studies on other corticosteroids like prednisolone (B192156) and dexamethasone (B1670325) have demonstrated the feasibility of using voltammetric methods for their determination in pharmaceutical formulations and biological fluids. researchgate.netresearchgate.netazolifesciences.com However, specific electroanalytical methods dedicated to the analysis of this compound are not widely reported in the scientific literature.

Immunoassay Techniques are based on the highly specific binding interaction between an antibody and an antigen (the target molecule). mdpi.com These methods are known for their high sensitivity and selectivity, making them suitable for detecting very low concentrations of substances in complex biological matrices. Immunoassays have been developed for various steroid hormones, such as cortisol and estrone. skeenapublishers.com The development of an immunoassay requires a specific antibody that recognizes this compound. As with electroanalytical methods, there is a lack of specific, published immunoassay methods for this compound in the mainstream literature.

Development and Validation of Analytical Methods for Pharmaceutical Quality Control and Reference Standards

The development and validation of analytical methods are mandated by regulatory agencies to ensure that they are suitable for their intended purpose. This process is governed by guidelines from the International Council for Harmonisation (ICH) and pharmacopoeias like the United States Pharmacopeia (USP). mdpi.com

Method Development involves optimizing various parameters to achieve the desired performance. For an HPLC method, this includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings to ensure adequate separation and sensitivity for this compound and its related impurities.

Method Validation is the process of demonstrating that the analytical procedure is accurate, precise, specific, linear, and robust. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The availability of well-characterized Reference Standards is a prerequisite for method validation and routine quality control. researchgate.net Certified reference standards of this compound are used for peak identification and for the preparation of calibration and control samples to ensure the accuracy and reliability of the analytical results. researchgate.net

Stability Studies in Various Media and Storage Conditions

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies establish the re-test period for the drug substance and recommended storage conditions.

For this compound, stability is assessed through long-term and accelerated stability studies under defined conditions. Furthermore, forced degradation (stress testing) is conducted to identify likely degradation products and to demonstrate the specificity of the analytical method, confirming that it is "stability-indicating." mdpi.comtcd.ie Stress conditions typically include exposure to:

Acidic and basic hydrolysis: To evaluate susceptibility to degradation in acidic and alkaline environments.

Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

Photolysis: Exposure to light (UV and visible) to determine photosensitivity.

Thermal stress: Exposure to high temperatures.

The analytical method must be able to separate the intact this compound from any degradation products formed under these stress conditions. mdpi.com Safety data for this compound indicates that the compound is stable under normal storage conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Glucocorticoid Receptor Affinity and Anti-inflammatory Potency

The anti-inflammatory effects of corticosteroids like Acetyloxy Diflorasone (B526067) are mediated through their binding to the cytoplasmic glucocorticoid receptor. nih.gov This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the expression of pro-inflammatory and anti-inflammatory genes. nih.govtargetmol.com The potency of Acetyloxy Diflorasone is a direct reflection of how well its structure complements the binding site of the GR.

Impact of Fluorination and Acetylation on Biological Activity

The chemical structure of this compound features two key modifications that significantly amplify its biological activity: difluorination at the 6α and 9α positions and diacetylation at the 17 and 21 positions.

Fluorination: The introduction of fluorine atoms into the steroid nucleus is a well-established strategy for increasing glucocorticoid potency. bohrium.com Fluorination at the 9α-position, in particular, enhances both glucocorticoid and mineralocorticoid activity, likely due to the electron-withdrawing effect on the nearby 11β-hydroxyl group, which is crucial for receptor binding. The 6α-fluoro substituent further augments this anti-inflammatory activity. acs.org This difluorination is thought to improve receptor affinity, decrease the rate of metabolic deactivation, and reduce binding to transcortin, thereby increasing the bioavailability of the active compound. bohrium.com

Acetylation: The esterification of the hydroxyl groups at the C17 and C21 positions with acetate (B1210297) groups also plays a critical role in the potency of this compound. The 17,21-diacetate ester configuration significantly increases the lipophilicity of the molecule. hmpgloballearningnetwork.com This enhanced lipophilicity facilitates better penetration through the skin, which is particularly important for topical applications.

Interactive Table: Effect of Esterification on Relative Glucocorticoid Receptor Affinity of Cortisol Derivatives

CompoundPosition of EsterificationEster GroupRelative Affinity (Cortisol = 1)
Cortisol 21-acetateC21Acetate0.046
Cortisol 21-valerateC21Valerate0.32
Cortisol 17-acetateC17Acetate1.14
Cortisol 17-butyrateC17Butyrate12.4
Cortisol 17-valerateC17Valerate11.5
Cortisol 17-acetate 21-acetateC17, C21Acetate0.036
Cortisol 17-valerate 21-acetateC17, C21Acetate0.76

Data sourced from a competitive binding assay using [3H]dexamethasone and rat thymus cytosol. nih.gov

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For corticosteroids, QSAR studies aim to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their binding affinity to the glucocorticoid receptor and their anti-inflammatory potency.

The development of a robust QSAR model involves several steps, including structure optimization, calculation of various molecular descriptors, and the use of statistical methods like principal component analysis (PCA) and regression analysis to build and validate the model. kg.ac.rs For fluorinated steroids, these models would need to account for the significant impact of the fluorine atoms on the electronic distribution and conformation of the molecule. Although a specific model for this compound is pending, the general principles derived from QSAR studies on other potent corticosteroids underscore the importance of its unique combination of fluorination and di-esterification in achieving high efficacy.

Analysis of Conformational Diversity and its Pharmacological Implications

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with its biological target. nih.gov this compound can exist in different solid-state forms, known as polymorphs, which have the same chemical composition but different arrangements of the molecules in the crystal lattice. nih.govnih.gov

Research has identified several crystalline forms of this compound, including an anhydrous form (DD1), a monohydrated form (DDW), and two other anhydrous polymorphs (DD2 and DD3) that can be obtained through heating. nih.gov The crystal structures of these forms have been determined from powder diffraction data, revealing distinct unit cell parameters. nih.gov For instance, the DD1, DD2, and DDW forms are orthorhombic, while the DD3 polymorph is monoclinic. nih.gov

Interactive Table: Crystallographic Data of this compound Polymorphs

PolymorphCrystal Systema (Å)b (Å)c (Å)β (°)V (ų)
DD1 (anhydrous)Orthorhombic29.38610.43108.1422902495.8
DD2 (anhydrous)Orthorhombic15.263911.750613.8931902491.9
DDW (monohydrate)Orthorhombic30.31110.61507.9337902552.7
DD3 (anhydrous)Monoclinic11.527613.81357.8973103.0531225.0

Data sourced from Maccaroni et al. (2009). nih.gov

The existence of these different polymorphs implies that the this compound molecule possesses conformational flexibility. While the direct pharmacological implications of these specific polymorphs have not been extensively detailed in the literature, it is a well-established principle in pharmaceutical sciences that different polymorphs can exhibit different physicochemical properties, such as solubility and dissolution rate. nih.gov These properties can, in turn, influence the bioavailability and, consequently, the therapeutic efficacy of a drug. Further research is needed to determine if the conformational differences between the DD1, DD2, DD3, and DDW forms of this compound translate into significant variations in their glucocorticoid receptor binding affinity or anti-inflammatory activity.

Advanced Research Applications and Future Directions

Investigation of Polymorphism and its Impact on Pharmaceutical Performance

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability and therapeutic efficacy. For topically administered corticosteroids like Acetyloxy Diflorasone (B526067) (Diflorasone Diacetate), polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical area of investigation. Different polymorphs of the same compound can exhibit variations in solubility, dissolution rate, and stability, which in turn affect drug delivery and performance.

Research has identified several polymorphic and hydrated forms of Diflorasone Diacetate. A detailed study using laboratory powder diffraction data has successfully determined the crystal structures of four distinct forms: three anhydrous polymorphs (designated DD1, DD2, and DD3) and a monohydrated phase (DDW). nih.govuniupo.it

Key findings from this research include:

Anhydrous Form (DD1): This is the form recognized in the US pharmacopoeia. nih.govuniupo.it

Monohydrated Phase (DDW): This form can be converted to the anhydrous forms through heating. nih.govuniupo.it

Thermal Conversions: Heating the monohydrated DDW form above 90°C results in a mixture of the DD1 polymorph and a new anhydrous polymorph, DD2. Further heating of this mixture, or of pure DD1, to approximately 230°C leads to the formation of another elusive anhydrous polymorph, DD3. nih.govuniupo.it

Structural Differences: While the DDW and DD1 forms are isomorphous, the DD2 and DD3 polymorphs possess markedly different unit cells and crystal structures. nih.govuniupo.it

The existence of these different crystalline structures underscores the importance of controlling the manufacturing and storage conditions of Acetyloxy Diflorasone formulations. The transition between hydrated and anhydrous forms, or between different polymorphs, could alter the drug's physical properties, potentially impacting its release from the topical vehicle and its penetration into the skin. Future pharmaceutical development of this compound must consider the impact of these polymorphic forms on clinical efficacy and product stability.

Table 1: Crystallographic Data of this compound (Diflorasone Diacetate) Polymorphs

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
DD1 OrthorhombicP2₁2₁2₁29.38610.43108.1422-2495.8
DD2 OrthorhombicP2₁2₁2₁15.263911.750613.8931-2491.9
DD3 MonoclinicP2₁11.527613.81357.8973103.0531225.0
DDW OrthorhombicP2₁2₁2₁30.31110.61507.9337-2552.7

Data sourced from scientific literature detailing the crystal structure determination from powder diffraction data. nih.govuniupo.it

Development of Novel Formulations and Drug Delivery Systems for Controlled Release

To enhance the therapeutic index of topical corticosteroids like this compound—maximizing local anti-inflammatory effects while minimizing systemic absorption and local side effects—research has focused on advanced drug delivery systems. scispace.com The goal is to target the drug to the inflamed layers of the skin, such as the viable epidermis, and provide a controlled, sustained release. scispace.com

Colloidal drug carrier systems have emerged as a promising strategy. scispace.com These include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov Liposomal formulations have shown a strong affinity for the stratum corneum, the outermost layer of the skin. scispace.com Studies on other corticosteroids, such as betamethasone (B1666872) valerate and diflucortolone valerate, have demonstrated that liposomes can improve anti-inflammatory action and lead to higher drug accumulation in the desired skin layers compared to conventional creams. scispace.comnih.govtandfonline.com

Nanoparticles: Both lipid-based and polymeric nanoparticles are being explored for topical corticosteroid delivery. scispace.commdpi.com

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These carriers are made from solid lipids and offer advantages like enhanced stability and controlled release. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, offering protection from degradation and prolonged release. scispace.comnih.gov

Lipid-Polymer Hybrid Nanoparticles: These systems combine the advantages of both liposomes and polymeric nanoparticles, featuring a polymeric core for drug encapsulation and a phospholipid shell for biocompatibility and enhanced skin penetration. nih.gov

Incorporating these nanocarriers into gel bases, such as those made with chitosan, can further optimize the formulation's viscosity and skin retention time. nih.govtandfonline.com Research has shown that such advanced formulations can achieve a similar therapeutic effect (e.g., skin blanching) with a significantly lower concentration of the active drug compared to commercial creams. tandfonline.com This approach holds significant potential for developing safer and more efficient this compound products.

Comparative Pharmacological Studies with Other Topical Corticosteroids

The potency of topical corticosteroids is a key determinant of their clinical application. This compound is classified as a high-potency corticosteroid. Its pharmacological activity is often compared to other agents in the same or different potency classes to establish its relative efficacy.

The vasoconstriction assay, or skin blanching test, is a standard in vivo method used to determine the bioequivalence and relative potency of topical corticosteroids. nih.govresearchgate.netbiopharmaservices.comtandfonline.com This assay measures the degree of skin whitening (blanching) caused by the drug-induced constriction of dermal capillaries, which correlates with the drug's anti-inflammatory activity. biopharmaservices.comtandfonline.com

Comparative studies have evaluated this compound against other commonly prescribed corticosteroids:

These studies help clinicians to position this compound within the therapeutic armamentarium and make informed decisions based on the required potency for a specific dermatological condition.

Table 2: Comparative Potency of Topical Corticosteroids

CompoundTypical Potency ClassComparative Findings
This compound HighComparable efficacy to Betamethasone Dipropionate in psoriasis. nih.gov Ranked just below Clobetasol Propionate in potency for PUVA-resistant psoriasis. nih.gov
Clobetasol Propionate Very HighConsidered slightly more potent than this compound in some clinical assessments. nih.gov
Betamethasone Dipropionate HighShown to have similar efficacy to this compound in treating psoriasis. nih.gov
Fluocinolone Acetonide Medium to HighOften used as a standard comparator in vasoconstriction assays. researchgate.net

Exploration of Molecular Interactions and Potential Drug-Drug Interactions

The mechanism of action for this compound, like all glucocorticoids, is mediated through its interaction with the glucocorticoid receptor (GR). nih.gov This process involves several key molecular steps:

Cellular Entry: The lipophilic steroid molecule diffuses across the cell membrane. nih.gov

Receptor Binding: In the cytoplasm, it binds to the GR, causing a conformational change in the receptor protein.

Nuclear Translocation: The activated steroid-receptor complex moves into the nucleus. nih.gov

Gene Regulation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transactivation or transrepression of target genes. This modulation of gene expression results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and enzymes. nih.gov

The potency of a corticosteroid is significantly determined by its binding affinity for the glucocorticoid receptor. nih.gov While specific relative receptor affinity (RRA) values for this compound are not as widely published as for some inhaled corticosteroids, its high clinical potency suggests a strong binding affinity. It is important to note that while RRA is a useful in vitro measure of potency, it does not always directly translate to clinical efficacy, as factors like formulation, skin penetration, and local drug metabolism also play crucial roles. nih.gov

Regarding drug-drug interactions, the primary concern for systemically absorbed corticosteroids is their metabolism by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4. Potent inhibitors of this enzyme can increase the systemic levels of corticosteroids, potentially leading to adverse effects. While the systemic absorption of topical this compound is generally low, the potential for such interactions could exist if it is used over large surface areas, under occlusion, or for prolonged periods, especially in patients concurrently taking strong CYP3A4 inhibitors. Further research into the specific metabolic pathways of this compound and its susceptibility to common enzyme inhibitors would be beneficial for a more complete pharmacological profile.

Methodological Advancements in High-Throughput Screening for Corticosteroid Research

The discovery and development of new anti-inflammatory agents, including novel corticosteroids, rely on efficient screening methodologies. Advances in high-throughput screening (HTS) and the development of more sophisticated in vitro models are accelerating this process.

Traditional screening methods often involve animal models of inflammation. semanticscholar.org However, there is a significant push towards using non-animal study models for ethical reasons and to improve predictive value for human responses. mdpi.com

Modern screening approaches for corticosteroids and other anti-inflammatory drugs include:

In Vitro Enzyme and Protein Assays: Simple, cost-effective initial screens include protein denaturation assays and enzyme inhibition assays for targets like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net

Cell Culture Models:

2D Cell Cultures: Monolayers of skin cells (e.g., keratinocytes, fibroblasts) or immune cells (e.g., macrophages) are used to assess the drug's ability to suppress the production of inflammatory mediators (like cytokines IL-1β, IL-6) after an inflammatory stimulus (e.g., TNF-α). mdpi.com

3D Skin Models: Engineered human skin equivalents, which are three-dimensional cell cultures that better mimic the structure and physiology of human skin, provide a more accurate platform for testing topical drug efficacy and penetration. mdpi.com

"Skin-on-a-Chip" Devices: These microfluidic devices incorporate vascularized 3D skin models with dynamic perfusion, allowing for more complex studies of inflammation and drug response, including the interaction of different cell types. mdpi.com

Receptor Binding Assays: HTS methods are used to measure the binding affinity of large libraries of compounds to the glucocorticoid receptor, helping to identify potent new candidates.

Reporter Gene Assays: These cell-based assays are used to measure the ability of a compound to activate or repress gene transcription via the glucocorticoid receptor, providing a functional measure of its activity.

The human adrenal H295R cell line has been adapted into a high-throughput testing model specifically to screen for chemical effects on steroid synthesis, which can be valuable for identifying potential endocrine disruptors. jst.go.jp These advanced methodologies allow for the rapid screening of new chemical entities for desirable anti-inflammatory profiles and the selection of candidates with potentially improved therapeutic indices for further development.

Unresolved Questions and Emerging Research Avenues in Corticosteroid Science

Despite their widespread use and effectiveness, several unresolved questions and challenges remain in the field of corticosteroid therapy, driving future research directions. nih.govccjm.org

Improving the Therapeutic Index: A primary goal is the development of "dissociated steroids" or selective glucocorticoid receptor agonists (SEGRAs). nih.gov These compounds are designed to preferentially mediate the gene-repressing (transrepression) effects responsible for anti-inflammatory action, while minimizing the gene-activating (transactivation) effects linked to many metabolic side effects. nih.gov The aim is to create drugs with the same or greater anti-inflammatory power but a significantly improved safety profile. scripps.edu

Overcoming Glucocorticoid Resistance: Some inflammatory conditions and certain patient populations show a poor response to corticosteroid treatment. nih.gov Research is focused on understanding the molecular mechanisms behind this resistance, which may involve alterations in the glucocorticoid receptor or its signaling pathways due to factors like oxidative stress. nih.gov Identifying these mechanisms could lead to strategies to reverse resistance or to the development of alternative anti-inflammatory treatments. nih.gov

Personalized Medicine: There is a growing need to identify which patients will derive the most benefit from corticosteroid therapy and are at the lowest risk for adverse effects. nih.gov Future research may involve identifying biomarkers or genetic polymorphisms that predict a patient's response to a specific corticosteroid, allowing for a more personalized treatment approach. medcraveonline.com

Targeted Delivery: Beyond novel formulations, research is exploring ways to deliver corticosteroids more specifically to inflamed tissues. This could involve conjugation to targeting moieties that recognize markers of inflammation, further reducing systemic exposure.

Understanding Off-Target Effects: The full spectrum of molecular interactions of corticosteroids is still being explored. For instance, research into the effects of corticosteroids on the central nervous system and neuropsychiatric outcomes in survivors of critical illness is an emerging area. nih.gov A deeper understanding of these mechanisms will be crucial for developing safer and more effective therapies for a wide range of inflammatory diseases. medcraveonline.commayoclinic.org

Q & A

Q. What is the molecular mechanism of acetyloxy diflorasone in modulating anti-inflammatory responses?

this compound (diflorasone diacetate) binds to cytoplasmic glucocorticoid receptors (GR), forming a complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) to regulate gene expression, suppressing pro-inflammatory cytokines (e.g., IL-1, IL-6) and enhancing anti-inflammatory mediators like IkappaB . To validate this mechanism, researchers can employ GR-binding assays (competitive radioligand studies) and transcriptomic analyses (RNA sequencing) to identify downstream targets.

Q. How can researchers structurally characterize this compound to confirm its diacetate configuration?

Confirm the 17,21-diacetate structure using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for ester carbonyl signals) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 494.5 (C26_{26}H32_{32}F2_{2}O7_7). Cross-reference with CAS registry data (33564-31-7) and pharmacopeial standards .

Q. What are the recommended solubility and formulation protocols for in vitro studies?

this compound is soluble in DMSO (130 mg/mL with sonication) for stock preparation. For topical formulations (e.g., creams or ointments), use a 0.05% w/w concentration in lipid-based carriers. Stability testing via HPLC under accelerated conditions (40°C/75% RH) is critical to assess degradation .

Advanced Research Questions

Q. How can contradictions in anti-inflammatory efficacy across preclinical models be resolved?

Variability often arises from differences in formulation (cream vs. ointment base), application frequency, or model selection (e.g., murine contact dermatitis vs. human epidermal equivalents). Design comparative studies with standardized vehicles and dosimetry. Meta-analyses of existing data (e.g., from USP monographs) can identify confounding variables .

Q. What experimental approaches identify tissue-specific gene targets of this compound?

Chromatin immunoprecipitation sequencing (ChIP-seq) coupled with GR-specific antibodies can map genome-wide binding sites. Pair this with RNA-seq to correlate GR occupancy with transcriptional changes in target tissues (e.g., skin vs. liver). Include negative controls (GR knockout models) to confirm specificity .

Q. How to assess long-term immunosuppressive effects in chronic exposure models?

Use longitudinal in vivo studies with repeated topical application in immunocompetent rodents. Monitor systemic effects via lymphocyte profiling (flow cytometry) and adrenal function tests (corticosterone levels). Compare with short-term in vitro models (e.g., T-cell suppression assays) to dissociate local vs. systemic impacts .

Q. What methodologies quantify this compound’s bioavailability in dermal delivery systems?

Employ Franz diffusion cells to measure permeation across ex vivo human skin. Quantify drug levels in receptor fluid using LC-MS/MS. Validate with in vivo microdialysis in animal models. Adjust for inter-species differences in skin thickness and metabolism .

Q. How to screen for synergistic interactions between this compound and other anti-inflammatory agents?

Conduct combinatorial dose-response assays (e.g., isobolographic analysis) in cytokine-activated keratinocytes. Prioritize agents with complementary mechanisms, such as calcineurin inhibitors (tacrolimus) or JAK/STAT inhibitors. Use transcriptomic profiling to identify synergistic gene networks .

Methodological Notes

  • Data Tables : Include raw permeability coefficients (e.g., from Franz cell studies) and GR-binding affinities (Kd values) in supplementary materials, following guidelines for reproducible experimental reporting .
  • Conflict Resolution : Address discrepancies in potency metrics (e.g., IC50_{50} variations) by standardizing assay conditions (cell type, serum concentration) and validating with pharmacopeial reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.